molecular formula C8H11NS B1621780 3-(Dimethylamino)thiophenol CAS No. 33284-28-5

3-(Dimethylamino)thiophenol

Cat. No.: B1621780
CAS No.: 33284-28-5
M. Wt: 153.25 g/mol
InChI Key: XYWGNQJVOOIWCL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)thiophenol is an organic compound with the molecular formula C8H11NS It is a derivative of thiophenol, where the thiol group is substituted with a dimethylamino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)thiophenol typically involves the reaction of dimethylamine with resorcinol. The process begins with the reaction of dimethylamine aqueous solution and resorcinol to obtain crude this compound. This crude product is then treated with industrial liquid alkali, followed by extraction with toluene to remove by-products. The aqueous phase is neutralized, washed to remove unreacted resorcinol, and finally, vacuum distillation is performed to obtain pure this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process ensures high product purity and safety in storage and transportation of raw materials, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)thiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfenamides, sulfinamides, and sulfonamides.

    Reduction: It can be reduced to form corresponding thiols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and air oxygen.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-(Dimethylamino)thiophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)thiophenol involves its interaction with various molecular targets. For instance, in the formation of sulfenamides, the compound undergoes oxidative addition to form an ArS–Cu complex, which is then oxidized to produce the final product. This mechanism highlights the compound’s ability to participate in complex chemical transformations .

Comparison with Similar Compounds

    Thiophenol: The parent compound with a thiol group.

    Dimethylaminophenol: A similar compound with an amino group instead of a thiol group.

Comparison: 3-(Dimethylamino)thiophenol is unique due to the presence of both a dimethylamino group and a thiol group, which imparts distinct chemical reactivity and potential applications. Compared to thiophenol, it has enhanced nucleophilicity and can participate in a wider range of chemical reactions. Compared to dimethylaminophenol, it offers additional sulfur-based reactivity, making it valuable in synthetic chemistry .

Properties

IUPAC Name

3-(dimethylamino)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-9(2)7-4-3-5-8(10)6-7/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWGNQJVOOIWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374370
Record name 3-(Dimethylamino)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33284-28-5
Record name 3-(Dimethylamino)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33284-28-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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